molecular formula C13H16N4S B2393230 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 812648-27-4

4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2393230
CAS No.: 812648-27-4
M. Wt: 260.36
InChI Key: PIHAZIQNSWRCMH-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a pyrrolidine group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with pyrrolidine and an appropriate electrophile to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles and aromatic compounds.

Scientific Research Applications

4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-one
  • 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-sulfonic acid

Uniqueness

4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the triazole ring with the pyrrolidine group also contributes to its unique chemical and physical properties.

Properties

IUPAC Name

4-(4-methylphenyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-10-4-6-11(7-5-10)17-12(14-15-13(17)18)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHAZIQNSWRCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NN=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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